![molecular formula C6H4Br2O3 B2424933 2,4-Dibromobenzene-1,3,5-triol CAS No. 84743-75-9](/img/structure/B2424933.png)
2,4-Dibromobenzene-1,3,5-triol
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Overview
Description
2,4-Dibromobenzene-1,3,5-triol is an organic compound with the formula C6H2Br2(OH)3 . It is a white solid that is soluble in polar solvents such as water and methanol . This compound is used as a building block in organic synthesis and has been found to exhibit various biological properties. It is a marine-derived natural product found in Rhabdonia verticillata .
Molecular Structure Analysis
The linear formula of 2,4-Dibromobenzene-1,3,5-triol is C6H4Br2O3 . The molecular weight is 283.9 .Physical And Chemical Properties Analysis
2,4-Dibromobenzene-1,3,5-triol has a melting point of 170.8 °C and a predicted boiling point of 303.8±37.0 °C . Its density is predicted to be 2.424±0.06 g/cm3 . The compound is a solid at room temperature .Scientific Research Applications
- Research : Scientists have investigated its potential as a natural antioxidant, scavenging free radicals and protecting cells from oxidative stress .
Antioxidant Properties
Marine Natural Product Research
Safety and Hazards
2,4-Dibromobenzene-1,3,5-triol is classified as a hazardous substance . It has the signal word “Danger” and hazard statements H302+H312-H331, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .
properties
IUPAC Name |
2,4-dibromobenzene-1,3,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O3/c7-4-2(9)1-3(10)5(8)6(4)11/h1,9-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZHHFHFCLIISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)Br)O)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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